molecular formula C18H15F3N4O3S B11057069 N-[7,7-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide

N-[7,7-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide

Cat. No.: B11057069
M. Wt: 424.4 g/mol
InChI Key: RGHSZXRELJESGO-UHFFFAOYSA-N
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Description

N-[7,7-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7,7-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidine core, followed by the introduction of the trifluoromethyl group and the benzamide moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[7,7-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form new functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield new carbonyl-containing compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[7,7-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[7,7-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[7,7-dimethyl-2,4-dioxo-3-(methyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide
  • N-[7,7-dimethyl-2,4-dioxo-3-(fluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide

Uniqueness

N-[7,7-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H15F3N4O3S

Molecular Weight

424.4 g/mol

IUPAC Name

N-[11,11-dimethyl-4,7-dioxo-5-(trifluoromethyl)-10-thia-1,3,8-triazatricyclo[7.3.0.02,6]dodeca-2(6),8-dien-5-yl]benzamide

InChI

InChI=1S/C18H15F3N4O3S/c1-16(2)8-25-11-10(13(27)23-15(25)29-16)17(14(28)22-11,18(19,20)21)24-12(26)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,22,28)(H,24,26)

InChI Key

RGHSZXRELJESGO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C3=C(C(=O)N=C2S1)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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